molecular formula C5H13ClN2O B11747590 N~1~,N~2~-dimethyl-D-alaninamide hydrochloride

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride

Cat. No.: B11747590
M. Wt: 152.62 g/mol
InChI Key: RPZMDGWVFXYUAQ-PGMHMLKASA-N
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Description

N¹,N²-Dimethyl-D-alaninamide hydrochloride is a chiral derivative of D-alanine, where both amide nitrogen atoms are substituted with methyl groups, forming a dimethylated amide structure. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₅H₁₁N₂O·HCl, with a molecular weight of 164.62 g/mol.

This compound is primarily utilized in peptide synthesis as a chiral building block due to its stereochemical stability and compatibility with solid-phase synthesis protocols. Its dimethyl groups confer steric hindrance, influencing conformational preferences in peptide chains . Additionally, it serves as a precursor for pharmaceuticals requiring enantioselective synthesis .

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

(2R)-N-methyl-2-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

RPZMDGWVFXYUAQ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C(=O)NC)NC.Cl

Canonical SMILES

CC(C(=O)NC)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-dimethyl-D-alaninamide hydrochloride typically involves the reaction of D-alanine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of N1,N~2~-dimethyl-D-alaninamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction yields amines, and substitution reactions yield various substituted derivatives .

Mechanism of Action

The mechanism of action of N1,N~2~-dimethyl-D-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of N¹,N²-dimethyl-D-alaninamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
N¹,N²-Dimethyl-D-alaninamide HCl C₅H₁₁N₂O·HCl 164.62 Highly soluble Peptide synthesis, chiral intermediates
N,N-Dimethylglycine HCl C₄H₉NO₂·HCl 139.58 50 mg/mL (188.13 mM) Dietary supplement, metabolic studies
2-Amino-N,N-dimethyl-acetamide HCl C₄H₁₁N₂O·HCl 150.61 Soluble (exact data N/A) Pharmaceutical intermediates
MET Hydrochloride* C₄H₁₁N₅·HCl 165.63 High solubility Antidiabetic drug, quality control

*MET Hydrochloride = N,N-Dimethylimidodicarbonimidic diamide hydrochloride

Key Observations :

  • Steric Effects : N¹,N²-Dimethyl-D-alaninamide HCl exhibits greater steric hindrance than N,N-dimethylglycine HCl, impacting its role in peptide chain conformation .
  • Solubility : All compounds show high aqueous solubility due to hydrochloride salt formation, critical for bioavailability in pharmaceuticals .
  • Chirality: Unlike MET hydrochloride (non-chiral), N¹,N²-dimethyl-D-alaninamide HCl retains the D-configuration of alanine, making it valuable in enantioselective synthesis .
N,N-Dimethylglycine Hydrochloride
  • Role: Acts as a methyl donor in metabolic pathways and improves oxygen utilization in tissues.
  • Limitation : Lacks the amide functionality, reducing its utility in peptide synthesis compared to N¹,N²-dimethyl-D-alaninamide HCl .
2-Amino-N,N-diethyl-acetamide HCl
  • Structure : Features diethyl substituents instead of methyl groups, increasing lipophilicity.
  • Application : Used in prodrug formulations where enhanced membrane permeability is required .
MET Hydrochloride
  • Clinical Use : Widely employed in diabetes treatment; requires stringent quality control due to its narrow therapeutic index .
  • Contrast : Unlike N¹,N²-dimethyl-D-alaninamide HCl, MET lacks an amide bond, limiting its role in peptide chemistry.

Stability and Degradation Profiles

  • N¹,N²-Dimethyl-D-alaninamide HCl : Stable under acidic conditions but prone to hydrolysis in basic environments due to the amide bond.
  • N,N-Dimethylglycine HCl : More stable across pH ranges but lacks hydrolyzable functional groups .
  • MET Hydrochloride : Degrades under UV light, necessitating protective packaging .

Biological Activity

N~1~,N~2~-Dimethyl-D-alaninamide hydrochloride is a compound of interest in biochemical research due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

This compound is an amide derivative of D-alanine, characterized by the presence of two methyl groups on the nitrogen atoms. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H12_{12}ClN2_2O
  • Molecular Weight : 151.61 g/mol

The compound's unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical reactions, impacting cellular functions.
  • Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways. The binding affinity and specificity are determined by the compound's structural features.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial for cognitive functions.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of alaninamides, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potential as a lead structure for antibiotic development.

CompoundMIC (µg/mL)
N~1~,N~2~-Dimethyl-D-alaninamide32
Control (Standard Antibiotic)16

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, this compound was tested for its effects on acetylcholine receptors. The results indicated that the compound could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases.

ParameterControl GroupTreated Group
Receptor Activation (%)4570
Neurotransmitter Release (pg/mL)150250

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